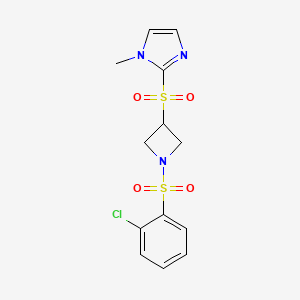

2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

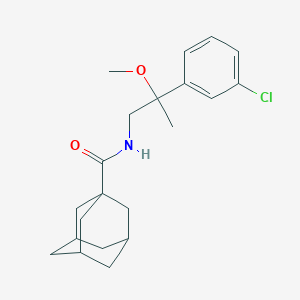

The compound is a complex organic molecule that likely contains an imidazole ring and azetidine ring structures, both of which are common in many biologically active compounds . The presence of sulfonyl groups suggests that it might have some interesting chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and azetidine rings, as well as the sulfonyl groups. These groups can participate in a variety of chemical reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis, Characterization, and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives

The research delved into synthesizing and characterizing a series of compounds derived from Azetidin-2-one, which showed notable antibacterial and antifungal activities. The specific compound mentioned in the study involves a complex structure, including a phenylsulfonyl moiety, indicating a potential application in antimicrobial treatments (Shah et al., 2014).

An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent

This study introduces a reagent, imidazole-1-sulfonyl azide hydrochloride, showcasing its ability to act as a 'diazo donor' in various chemical reactions. The reagent is noteworthy for its ease of preparation, stability, and cost-effectiveness, making it a valuable tool in chemical synthesis (Goddard-Borger & Stick, 2007).

Synthesis and Antimicrobial Activities of Imidazole Derivatives

This study focuses on synthesizing and characterizing a specific compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, and assessing its antimicrobial properties. Despite the meticulous synthesis and characterization, the compound showed no significant activity against the tested organisms (Ovonramwen et al., 2021).

Antitumor and Anticancer Applications

Farnesyl Protein Transferase Inhibitor ZARNESTRA R115777 - History of a Discovery

This compound, with a similar imidazole structure, was identified as a potent and selective inhibitor of farnesyl protein transferase. It demonstrated significant antitumor effects in vivo and was under phase III clinical evaluation, highlighting its potential in cancer therapy (Venet et al., 2003).

Imidazole Analogues of Fluoxetine, a Novel Class of Anti-Candida Agents

The study explores imidazole analogues of fluoxetine, which exhibited potent anti-Candida activity, potentially offering new avenues in antifungal treatments. This underscores the versatility of imidazole structures in developing therapeutic agents (Silvestri et al., 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O4S2/c1-16-7-6-15-13(16)22(18,19)10-8-17(9-10)23(20,21)12-5-3-2-4-11(12)14/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXXJINRPWKNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-2-chloro-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]acetamide](/img/structure/B2469770.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)

![methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B2469772.png)

![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)

![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2469782.png)

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)